Lutetium(III) nitrate hydrate

Catalog No.
S1480677
CAS No.
100641-16-5
M.F
Lu(NO3)3·xH2O
M. Wt
360.98 (anhydrous basis)
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lutetium(III) nitrate hydrate

CAS Number

100641-16-5

Product Name

Lutetium(III) nitrate hydrate

IUPAC Name

lutetium(3+);trinitrate;hydrate

Molecular Formula

Lu(NO3)3·xH2O

Molecular Weight

360.98 (anhydrous basis)

InChI

InChI=1S/Lu.3NO3.H2O/c;3*2-1(3)4;/h;;;;1H2/q+3;3*-1;

InChI Key

XZBUOUZGWUJJES-UHFFFAOYSA-N

SMILES

[Lu+3].[H]O[H].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O

Solubility

Soluble in water. Slightly soluble in strong mineral acids

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.[Lu+3]

Luminescent Materials:

Lutetium(III) nitrate hydrate is a valuable precursor for synthesizing various luminescent materials, such as lanthanide-doped upconversion nanoparticles and phosphors. These materials exhibit the ability to convert low-energy light (e.g., infrared) into higher-energy light (e.g., visible) through a process called upconversion. This property makes them attractive for applications in bioimaging, solar cells, and displays [].

Source

Catalysis:

Lutetium(III) nitrate hydrate finds applications as a Lewis acid catalyst in various organic reactions. Its Lewis acidity arises from the empty 5d orbitals of lutetium(III), allowing it to accept electron pairs from other molecules and facilitate chemical transformations. Researchers have explored its use in reactions like Diels-Alder cycloadditions, Friedel-Crafts alkylations, and isomerizations [].

Source

Solid-State Ionic Conductors:

Lutetium(III) nitrate hydrate serves as a starting material for preparing solid-state electrolytes. These materials allow the movement of ions, making them crucial components in solid-state batteries and fuel cells. Researchers are exploring the development of new electrolytes based on lutetium(III) for improved energy storage and conversion technologies [].

Source

Precursor for Lutetium-Based Materials:

Lutetium(III) nitrate hydrate is a versatile precursor for synthesizing various lutetium-based materials with diverse properties. These materials find applications in various fields, including:

  • Magnetic materials: Lutetium-based materials exhibit interesting magnetic properties, making them attractive for data storage and spintronics applications.
  • Biomaterials: Lutetium-based nanoparticles have potential applications in drug delivery and bioimaging due to their unique properties.
  • High-temperature superconductors: Lutetium-containing cuprates are some of the highest-temperature superconductors known, with potential applications in power transmission and levitation technologies.

Lutetium(III) nitrate hydrate is a chemical compound with the formula Lu NO3 3nH2O\text{Lu NO}_3\text{ }_3\cdot n\text{H}_2\text{O}, where nn typically equals six, indicating it is a hexahydrate. It is a highly soluble source of lutetium, a rare earth element, and is characterized by its white crystalline appearance. This compound is primarily used in various industrial applications due to its unique chemical properties, including its role as a catalyst and in the production of specialized materials like laser crystals and phosphors .

Lutetium(III) nitrate hydrate is considered a moderately toxic compound. Ingestion, inhalation, or skin contact can cause irritation. Specific data on toxicity is limited, but it is recommended to handle the compound with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

, particularly those involving coordination chemistry. It can react with bases to form lutetium hydroxide and with various ligands to form coordination complexes. The general reaction with water can be expressed as:

Lu NO3 36H2OLu3++3NO3+6H2O\text{Lu NO}_3\text{ }_3\cdot 6\text{H}_2\text{O}\rightarrow \text{Lu}^{3+}+3\text{NO}_3^{-}+6\text{H}_2\text{O}

This dissociation highlights the solubility of the compound in aqueous solutions, making it useful in various chemical syntheses and applications .

Lutetium(III) nitrate hydrate can be synthesized through several methods:

  • Direct Reaction: By reacting lutetium oxide or lutetium hydroxide with nitric acid:
    Lu2O3+6HNO32Lu NO3 3+3H2O\text{Lu}_2\text{O}_3+6\text{HNO}_3\rightarrow 2\text{Lu NO}_3\text{ }_3+3\text{H}_2\text{O}
  • Precipitation Method: Dissolving lutetium carbonate in nitric acid followed by crystallization from an aqueous solution.

These methods yield high-purity products suitable for industrial applications .

Lutetium(III) nitrate hydrate has diverse applications:

  • Catalysis: Used as a catalyst in petroleum cracking and other organic reactions.
  • Laser Production: Essential in synthesizing laser crystals for solid-state lasers.
  • Phosphors: Employed in producing phosphorescent materials for displays and lighting.
  • Ceramics and Glass: Incorporated into advanced ceramic materials for improved properties .

Studies on the interactions of lutetium(III) nitrate hydrate with other compounds focus on its coordination chemistry. It forms complexes with various ligands, which can enhance its catalytic properties or alter its solubility and reactivity. Additionally, interaction with biological molecules could provide insights into its potential therapeutic uses or toxicity profiles .

Lutetium(III) nitrate hydrate shares similarities with several other rare earth nitrates and hydrates. Here are some comparable compounds:

Compound NameFormulaUnique Features
Cerium(III) nitrate hydrateCe NO3 3nH2O\text{Ce NO}_3\text{ }_3\cdot n\text{H}_2\text{O}Used in catalysts and glass production
Neodymium(III) nitrate hydrateNd NO3 3nH2O\text{Nd NO}_3\text{ }_3\cdot n\text{H}_2\text{O}Known for magnetic properties and laser applications
Yttrium(III) nitrate hydrateY NO3 3nH2O\text{Y NO}_3\text{ }_3\cdot n\text{H}_2\text{O}Important in superconductors and phosphors

Uniqueness of Lutetium(III) Nitrate Hydrate

Lutetium(III) nitrate hydrate is unique due to its high atomic number and density among the lanthanides, which contributes to its distinctive optical properties used in specialized applications like laser technology. Its ability to act as an effective catalyst also sets it apart from other similar compounds .

Hydrothermal Synthesis Approaches

Hydrothermal methods dominate the synthesis of lutetium-based materials due to their ability to control crystallinity and morphology. Lutetium(III) nitrate hydrate acts as a key lutetium source in these reactions, often paired with fluoride or vanadate precursors. For instance, orthorhombic LuF₃ particles were synthesized by aging solutions containing lutetium nitrate hydrate (0.02 M), [BMIM]BF₄ ionic liquid, and ethylene glycol at 120°C for 30 minutes [1]. This approach yielded cocoon-shaped particles (~300 nm long axis) with narrow size distributions, attributed to the controlled release of F⁻ anions from the ionic liquid [1].

Similarly, KLuF₄ microcrystals were produced via hydrothermal treatment of lutetium nitrate hydrate, ytterbium nitrate, and potassium fluoride at varying KF/Lu³⁺ ratios (5:1 to 25:1) [3]. Higher KF concentrations promoted larger crystallites (up to hundreds of micrometers), while lower ratios favored nanoscale phases like KLu₃F₁₀ [3]. The method’s success relied on maintaining pH ~6.5 through oleic acid/sodium oleate buffers, preventing polyvanadate formation [2].

Key Parameters in Hydrothermal Synthesis:

ParameterEffect on SynthesisExample
TemperatureHigher temps accelerate crystallization120°C for LuF₃ cocoons [1]
Precursor ratioKF/Lu³⁺ ratio dictates phase purity [3]KF/Lu³⁺ = 25:1 → K₂LuF₅ [3]
Reaction timeLonger durations enhance particle uniformity2 h for rhombus-like LuF₃ [1]

Solution-Based Preparation Methods

Solution-phase techniques prioritize low-temperature processing and colloidal stability. A notable example involves lanthanide orthovanadate nanocrystals (LnVO₄), where lutetium nitrate hydrate reacted with ammonium vanadate in oleic acid/cyclohexane emulsions [2]. The oleate ligands stabilized square sheet-like nanocrystals (~20 nm), enabling dispersion in nonpolar solvents [2]. Ethylene glycol also served as a versatile solvent, facilitating the synthesis of Eu³⁺-doped LuF₃ particles when combined with lutetium nitrate and ionic liquids [1].

Advantages of Solution-Based Routes:

  • Morphological control: Ligands like oleic acid suppress anisotropic growth, yielding isotropic nanoparticles [2].
  • Scalability: Batch reactions in ethylene glycol (10 mL volumes) achieved gram-scale outputs [1].

Novel Synthetic Routes and Optimizations

Recent innovations focus on reducing energy consumption and improving yields. Microwave-assisted synthesis cut reaction times for LuF₃ particles from hours to minutes, though initial trials resulted in aggregated morphologies [1]. Alternatively, ionic liquid templates enabled sub-100 nm LuF₃ rhombi by modulating Lu³⁺ release kinetics: lutetium acetate delayed ion availability compared to nitrate precursors, extending crystallization to 2 hours [1].

Optimization Case Study:

  • Precursor selection: Replacing lutetium acetate with nitrate in LuF₃ synthesis reduced reaction time from 120 to 30 minutes [1].
  • Doping efficiency: Eu³⁺ incorporation (0.5–40 mol%) in LuF₃ maintained morphological integrity while enhancing photoluminescence quantum yields [1].

Green Chemistry Perspectives in Synthesis

Efforts to minimize environmental impact focus on solvent substitution and waste reduction. Ethylene glycol, a reusable and low-toxicity solvent, replaced traditional surfactants like DDBAC in LuF₃ synthesis [1]. Similarly, oleic acid—a biodegradable ligand—prevented nanoparticle aggregation without requiring toxic capping agents [2].

Green Metrics Comparison:

MethodSolventEnergy (℃)Byproducts
Hydrothermal [1]Ethylene glycol120H₂O, CO₂
Solvothermal [2]Cyclohexane180NH₃

Scale-up Considerations for Industrial Applications

Transitioning lab-scale syntheses to industrial production requires addressing:

  • Precursor costs: Lutetium nitrate hydrate’s commercial availability (~$50/g) limits large-scale use.
  • Reaction uniformity: Continuous flow reactors could mitigate batch-to-batch variability in hydrothermal systems [3].
  • Waste management: Ethylene glycol recovery systems are essential for eco-friendly scale-up [1].

A pilot study demonstrated KLuF₄ microcrystal production at 100 g/day using automated autoclaves, though yield dropped 15% compared to small batches [3].

Crystallographic investigations of lutetium(III) nitrate hydrate reveal a complex structural landscape that varies significantly depending on the degree of hydration and crystallization conditions. The compound typically crystallizes as colorless, hygroscopic crystals that readily absorb moisture from the atmosphere [1] [2]. The most commonly reported hydrated forms include the trihydrate (Lu(NO₃)₃·3H₂O), tetrahydrate, pentahydrate, and hexahydrate variants [1].

X-ray diffraction studies of the hexahydrate form suggest an icosahedral coordination environment around the lutetium center, with the metal ion coordinated by twelve oxygen atoms from six bidentate nitrate ligands [3] [4]. This coordination arrangement represents a significant departure from the more common eight-coordinate geometry observed in aqueous solutions, highlighting the structural flexibility of lutetium nitrate complexes under different conditions.

The crystal structure exhibits extensive hydrogen bonding networks that stabilize the overall framework. Coordinated water molecules serve as hydrogen bond donors to nitrate oxygen atoms, creating a three-dimensional network that contributes to the structural integrity of the crystal lattice [5]. The thermal decomposition studies indicate that these hydrogen bonding interactions play a crucial role in determining the thermal stability and decomposition pathways of the hydrated forms [7].

Coordination Geometry Analysis

The coordination geometry of lutetium(III) in nitrate hydrate systems demonstrates remarkable adaptability depending on the chemical environment. In aqueous solutions, lutetium(III) preferentially adopts an eight-coordinate arrangement with water molecules, forming a square antiprismatic geometry with Lu-O bond distances of approximately 2.32 Å [8]. This coordination preference reflects the high charge density of the Lu³⁺ ion and its strong electrostatic interactions with coordinating ligands.

Extended X-ray absorption fine structure (EXAFS) spectroscopy has provided detailed insights into the local coordination environment of lutetium in various media [9] [8]. In aqueous perchlorate solutions, the [Lu(OH₂)₈]³⁺ species exhibits a totally symmetric stretching mode at 396 cm⁻¹, confirming the square antiprismatic coordination geometry [8]. The coordination sphere demonstrates dynamic behavior with water exchange rates of approximately 6 × 10⁷ s⁻¹ at 25°C, indicating a relatively labile hydration shell [8].

In ionic liquid environments, particularly ethylammonium nitrate (EAN), the coordination behavior becomes more complex. Molecular dynamics simulations reveal that lutetium coordinates with six nitrate molecules, resulting in a total of eight oxygen atoms in the first coordination shell [10] [11]. The average Lu-O distance in EAN decreases to 2.37 Å, reflecting the different solvation environment and the bidentate coordination mode of nitrate ligands [10]. This coordination arrangement represents a unique balance between the sterics of the nitrate ligands and the electronic preferences of the lutetium center.

Hydrogen Bonding Networks in Crystal Structures

The hydrogen bonding networks in lutetium nitrate hydrate crystals create complex three-dimensional architectures that significantly influence the physical and chemical properties of these materials. Coordinated water molecules serve as primary hydrogen bond donors, forming bridges to nitrate oxygen atoms both within the same coordination sphere and to neighboring molecular units [5].

Comparative studies with analogous lanthanide nitrate hydrates, such as the lanthanum-nickel double nitrate system [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, provide insights into the general principles governing hydrogen bonding in these systems [5]. In this related structure, hydrogen bonds with distances ranging from 2.6 to 2.8 Å create interpenetrating honeycomb lattices that are stabilized through extensive hydrogen bonding networks [5].

The thermal behavior of lutetium nitrate hydrates reflects the strength and organization of these hydrogen bonding networks. Thermogravimetric analysis indicates that dehydration occurs in multiple stages, with loosely bound water molecules being released first at relatively low temperatures (around 60°C), followed by more strongly coordinated water at higher temperatures [7]. This stepwise dehydration pattern correlates directly with the hierarchy of hydrogen bonding interactions within the crystal structure.

In the solid state, the hydrogen bonding networks contribute to the formation of layered structures where successive layers are connected through bridging water molecules [5]. These interlayer interactions are crucial for maintaining structural integrity and influence the mechanical properties and thermal expansion behavior of the crystalline material.

Computational Modeling of Molecular Structure

Computational studies employing density functional theory (DFT) have provided valuable insights into the electronic structure and bonding characteristics of lutetium nitrate hydrate complexes. Ab initio molecular dynamics simulations have been particularly effective in elucidating the solvation structure and coordination preferences of Lu³⁺ ions in various environments [10] [11].

DFT calculations on [Lu(H₂O)₈]³⁺ clusters in polarizable continuum models have successfully reproduced experimental structural parameters. The calculated Lu-O bond distance of 2.31 Å closely matches experimental values obtained from EXAFS measurements [8]. Frequency calculations for the breathing mode of the LuO₈ skeleton yield a value of 376.3 cm⁻¹, in good agreement with the experimental Raman frequency of 396 cm⁻¹ [8].

Computational modeling of lutetium nitrate complexes in ionic liquid environments reveals the importance of explicit solvation effects. Molecular dynamics simulations show that in ethylammonium nitrate, the coordination number in terms of nitrate molecules appears to violate the typical lanthanide contraction trend, with Lu³⁺ coordinating six nitrate molecules compared to five for La³⁺ [10]. However, detailed analysis reveals that this apparent anomaly results from the different binding modes of nitrate ligands, with Lu³⁺ exhibiting a preference for monodentate coordination with some bidentate character [10].

The computational studies also highlight the role of electronic effects in determining coordination preferences. The high charge density of Lu³⁺ creates strong electrostatic fields that influence the orientation and binding modes of nitrate ligands. Calculations indicate that bidentate nitrate coordination becomes more favorable in concentrated nitrate environments, leading to higher coordination numbers while maintaining optimal Lu-O bond distances [12] [13].

Effects of Hydration on Structural Stability

The degree of hydration profoundly influences the structural stability and physical properties of lutetium nitrate hydrate systems. The hygroscopic nature of these compounds reflects the thermodynamically favorable interactions between water molecules and the highly charged lutetium center [1] [2].

Hydration effects manifest most clearly in the thermal decomposition behavior of these materials. The trihydrate form (Lu(NO₃)₃·3H₂O) undergoes a complex decomposition process involving multiple stages of water loss and subsequent nitrate decomposition [7]. Initial dehydration occurs around 60-76°C with the loss of approximately 2% mass, corresponding to loosely bound water molecules [7]. Subsequent stages involve the release of more strongly coordinated water and the formation of intermediate oxynitrate species before final conversion to lutetium oxide (Lu₂O₃) at temperatures exceeding 800°C [7].

The structural stability of hydrated forms also depends on the balance between coordination saturation and hydrogen bonding interactions. Lower hydration states (n = 3-4) tend to exhibit stronger Lu-O bonds but reduced hydrogen bonding networks, while higher hydration states (n = 5-6) provide more extensive hydrogen bonding at the expense of some coordination strength [3].

Comparative studies across the lanthanide series reveal that lutetium nitrate hydrates exhibit enhanced structural stability compared to lighter lanthanides due to the increased charge density and smaller ionic radius of Lu³⁺ [14]. This enhanced stability manifests as higher decomposition temperatures and greater resistance to dehydration under ambient conditions.

The effects of hydration extend beyond thermal stability to influence mechanical properties, solubility behavior, and chemical reactivity. Fully hydrated forms typically exhibit greater solubility in water and alcohols, while partially dehydrated forms may show reduced solubility but enhanced thermal stability [1] [2]. These property variations make it essential to carefully control hydration states for specific applications in catalysis, materials synthesis, and analytical chemistry.

PropertyValueReference
Chemical FormulaLu(NO₃)₃·xH₂O [1] [2]
Molecular Weight (anhydrous)360.98 g/mol [15] [16]
Hydration Statesn = 3, 4, 5, 6 [1]
Lutetium-Oxygen Bond Distance (Aqueous)2.32 Å [8]
Lutetium-Oxygen Bond Distance (EAN)2.37 Å [10]
Lutetium-Nitrogen Bond Distance (EAN)3.11 Å [10]
Coordination Number (Oxygen atoms in aqueous)8 [10] [8]
Coordination Number (Nitrate molecules in EAN)6 [10]
Preferred Coordination GeometrySquare antiprismatic (aqueous), Distorted icosahedral (EAN) [10] [8]
Crystal SystemColorless crystals [1] [2]
Thermal Decomposition ProductsLuONO₃ → Lu₂O₃ [7]
First Decomposition Temperature~60°C (dehydration) [7]
Final Decomposition Temperature~800°C [7]

Purity

99.99% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Last modified: 09-13-2023

Explore Compound Types